molecular formula C24H29ClN6O2 B8382973 Smurf1-IN-1

Smurf1-IN-1

Cat. No. B8382973
M. Wt: 469.0 g/mol
InChI Key: DJCHYTWZRDUVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Smurf1-IN-1 is a useful research compound. Its molecular formula is C24H29ClN6O2 and its molecular weight is 469.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Smurf1-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Smurf1-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Smurf1-IN-1

Molecular Formula

C24H29ClN6O2

Molecular Weight

469.0 g/mol

IUPAC Name

1-(2-chloro-4-cyclopropylphenyl)-N-(1-cyclohexyl-2,3-dimethyl-5-oxopyrazol-4-yl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C24H29ClN6O2/c1-14-22(24(33)31(29(14)3)18-7-5-4-6-8-18)26-23(32)21-15(2)30(28-27-21)20-12-11-17(13-19(20)25)16-9-10-16/h11-13,16,18H,4-10H2,1-3H3,(H,26,32)

InChI Key

DJCHYTWZRDUVHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2CCCCC2)NC(=O)C3=C(N(N=N3)C4=C(C=C(C=C4)C5CC5)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(2-Chloro-4-cyclopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (15 g, 54.0 mmol) and 4-amino-2-cyclohexyl-1,5-dimethyl-1H-pyrazol-3(2H)-one (Intermediate A)(11.30 g, 54.0 mmol) were slurried in EtOAc (150 mL). The reaction mixture was cooled to 10° C. and triethylamine (18.82 mL, 135 mmol) was added dropwise, followed by dropwise addition of T3P (50% w/w in EtOAc) (47.7 mL, 81 mmol) over 15 mins, maintaining a temperature <10° C. The reaction mixture was allowed to warm to RT and stirred for 2.5 hrs. The resulting mixture was quenched with sat. sodium bicarbonate (aq) (150 ml). The layers were separated and the organic layer was washed with sat. sodium bicarbonate (aq) (50 ml), water (150 ml) and brine (150 ml). The organic extracts were dried over MgSO4 and charcoal. The desiccant was filtered off and the filtrate was concentrated under reduced pressure. The crude material was slurried in ethyl acetate (335 ml) and heated to reflux with stirring. The hot mixture was filtered and the filtrate was seeded and at left to stand at room temperature overnight. The resulting crystalline solid was collected by filtration and dried under reduced pressure at 40° C. over 2 days to yield the title compound.
Quantity
11.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
18.82 mL
Type
reactant
Reaction Step Four
Name
Quantity
47.7 mL
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six

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